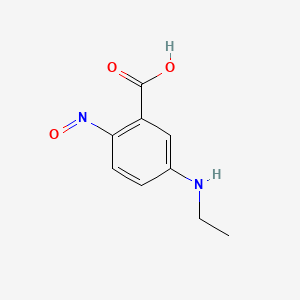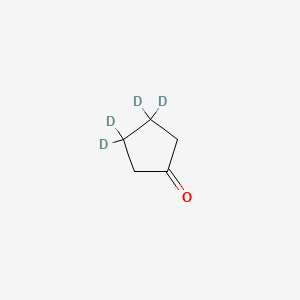
Cyclopentanone-3,3,4,4-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 4 positions. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentanone-3,3,4,4-D4 can be synthesized through the deuteration of cyclopentanone. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of cyclopentanone and deuterium oxide over a deuterium-exchange catalyst in a reactor designed to withstand high pressures and temperatures. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
化学反应分析
Types of Reactions: Cyclopentanone-3,3,4,4-D4 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentanone. These include:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentanol-3,3,4,4-D4 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.
Major Products:
Oxidation: this compound oxide.
Reduction: Cyclopentanol-3,3,4,4-D4.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
科学研究应用
Cyclopentanone-3,3,4,4-D4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of high-density fuels and other specialized chemicals where isotopic labeling is required for analytical purposes.
作用机制
The mechanism of action of cyclopentanone-3,3,4,4-D4 involves its interaction with various molecular targets depending on the specific application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which is the change in reaction rate caused by the substitution of hydrogen with deuterium.
相似化合物的比较
Cyclopentanone-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Cyclopentanone: The non-deuterated form, which lacks the isotopic labeling and therefore does not exhibit the kinetic isotope effect.
Cyclohexanone: A six-membered ring ketone with different chemical and physical properties.
Cyclopentenone: A five-membered ring ketone with a double bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds.
属性
IUPAC Name |
3,3,4,4-tetradeuteriocyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
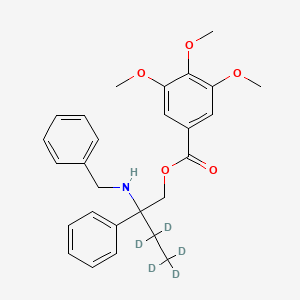
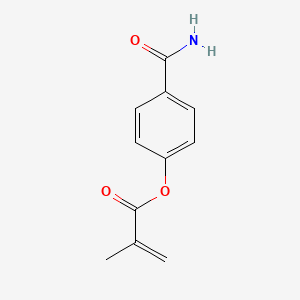
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(1-methylethylidene)-, oxime (9CI)](/img/new.no-structure.jpg)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


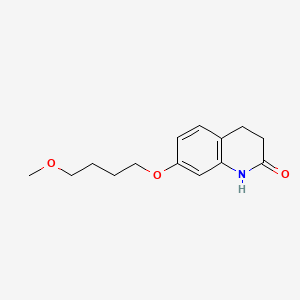
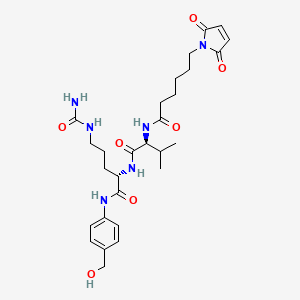
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B569927.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)
